Ammonium-d8 sulfate, 98 atom % D

Description

Significance of Deuterium (B1214612) Isotopic Labeling in Contemporary Science

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen, possessing a neutron in its nucleus in addition to the single proton found in protium (B1232500) (¹H). wikipedia.org This doubling in mass leads to significant differences in its physical and chemical properties compared to hydrogen. wikipedia.orgresearchgate.net This disparity is the cornerstone of deuterium's utility in scientific research.

In contemporary science, deuterium labeling is a powerful tool with wide-ranging applications in chemistry, biochemistry, and environmental science. wikipedia.orgsymeres.com The substitution of hydrogen with deuterium, a process known as deuteration, can modulate the metabolic pathways of molecules, leading to enhanced stability and altered reaction kinetics, an observation known as the kinetic isotope effect. researchgate.netsymeres.com This makes deuterated compounds invaluable for studying reaction mechanisms and the metabolic fate of drugs and other xenobiotics. symeres.comclearsynth.com

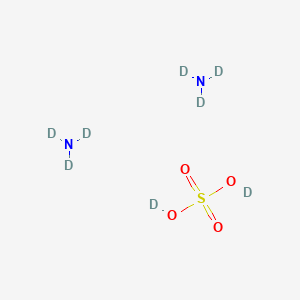

Overview of Ammonium-d8 Sulfate (B86663) as a Key Deuterated Stable Isotope Compound

Ammonium-d8 sulfate, with the chemical formula (ND₄)₂SO₄, is the deuterated analogue of ammonium (B1175870) sulfate. sigmaaldrich.comsigmaaldrich.com In this compound, all eight hydrogen atoms have been replaced with deuterium. With a molecular weight of approximately 140.19 g/mol , it is a solid at room temperature and melts with decomposition at temperatures above 280°C. sigmaaldrich.comsigmaaldrich.com The high isotopic purity of 98 atom % D ensures that the vast majority of the molecules contain deuterium at all possible positions, which is critical for the sensitivity and resolution of the analytical techniques it is used in.

The primary role of ammonium-d8 sulfate in research is as a source of deuterated ammonium ions (ND₄⁺). This makes it a versatile reagent for introducing deuterium into various systems.

Research Paradigms and Academic Applications of Ammonium-d8 Sulfate

The applications of ammonium-d8 sulfate are diverse, stemming from the foundational principles of isotopic labeling. In biochemistry, it is frequently used in the purification of proteins through a process called "salting out". wikipedia.org While regular ammonium sulfate is common for this purpose, the deuterated form is particularly useful when the purified proteins are destined for analysis by techniques where the presence of hydrogen would interfere.

A significant application lies in the field of biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. isotope.com By growing microorganisms in media containing ammonium-d8 sulfate as the sole nitrogen source, researchers can produce deuterated proteins. isotope.com This is a critical step in simplifying complex NMR spectra of large biomolecules.

Furthermore, its non-deuterated counterpart, ammonium sulfate, is used in various industries, including as a fertilizer in agriculture, a food additive, and a component in flame retardant compositions. wikipedia.orgzcfertilizer.com It also plays a role in water treatment and as a precursor in the chemical industry. wikipedia.orgzcfertilizer.com

Contextualizing Deuteration for Enhanced Spectroscopic and Scattering Probes

The replacement of hydrogen with deuterium has profound effects on spectroscopic and scattering techniques, primarily due to the mass difference.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In proton (¹H) NMR, the signals from hydrogen atoms can be overwhelming, especially in biological samples which are rich in hydrogen. Deuterium has a different NMR frequency and is much less sensitive than protium, meaning it is essentially "invisible" in a ¹H NMR experiment. wikipedia.org Using deuterated solvents is a standard practice to avoid solvent signal interference. wikipedia.org Furthermore, selectively deuterating parts of a molecule allows researchers to "turn off" signals from those regions, simplifying complex spectra and enabling the study of specific molecular interactions. acs.org

Neutron Scattering: This technique is particularly sensitive to the isotopic composition of a sample. Hydrogen and deuterium have vastly different neutron scattering lengths. nih.govnih.gov This large contrast allows researchers to selectively highlight or mask different components within a complex system. nih.gov For instance, by deuterating a specific protein in a multi-protein complex, its structure and dynamics can be studied in detail using Small-Angle Neutron Scattering (SANS) without interference from the other components. nih.govnih.gov This "contrast variation" method is a powerful tool for studying the structure of soft matter and biological materials. acs.orgnih.gov

Vibrational Spectroscopy: Techniques like Infrared (IR) and Raman spectroscopy are also significantly impacted by deuteration. The vibrational frequency of a chemical bond is dependent on the masses of the atoms involved. The heavier mass of deuterium leads to a noticeable shift in the vibrational frequencies of bonds containing deuterium compared to those with hydrogen. wikipedia.org This isotopic shift can be used to assign specific vibrational modes within a molecule.

Structure

2D Structure

Properties

Molecular Formula |

H8N2O4S |

|---|---|

Molecular Weight |

140.19 g/mol |

InChI |

InChI=1S/2H3N.H2O4S/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4)/i/hD8 |

InChI Key |

BFNBIHQBYMNNAN-KTOHAENGSA-N |

Isomeric SMILES |

[2H]N([2H])[2H].[2H]N([2H])[2H].[2H]OS(=O)(=O)O[2H] |

Canonical SMILES |

N.N.OS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Enrichment of Ammonium D8 Sulfate

Strategies for Deuterium (B1214612) Incorporation into Ammonium (B1175870) Sulfate (B86663)

The synthesis of ammonium-d8 sulfate with high isotopic enrichment involves specific strategies to introduce deuterium into the ammonium sulfate structure. These methods primarily revolve around the use of deuterated starting materials or solvents.

Deuteration via Successive Recrystallizations from Deuterated Solvents (e.g., D₂O)

One common and straightforward method for deuterium incorporation is through successive recrystallizations of ammonium sulfate in a deuterated solvent, most notably heavy water (D₂O). nih.gov This process leverages the principle of hydrogen-deuterium exchange. When ammonium sulfate is dissolved in D₂O, the hydrogen atoms of the ammonium ions (NH₄⁺) can exchange with the deuterium atoms of the D₂O molecules.

The efficiency of this exchange is influenced by factors such as temperature, pH, and the number of recrystallization cycles. To achieve a high isotopic purity of 98 atom % D, multiple recrystallization steps are typically necessary. Each cycle increases the proportion of deuterium in the ammonium sulfate. The process generally involves dissolving the ammonium sulfate in hot D₂O and then allowing it to cool, which causes the deuterated ammonium sulfate to crystallize out of the solution. tudelft.nlresearchgate.netresearchgate.net This method is particularly useful for enriching the final product with deuterium, although it can be time-consuming and requires significant quantities of expensive D₂O.

Reaction Pathways Involving Deuterium-Rich Chemical Precursors

A more direct and often more efficient method for synthesizing highly enriched ammonium-d8 sulfate involves the use of deuterium-rich chemical precursors. google.comnih.gov This approach ensures that the deuterium is incorporated into the final product from the outset of the chemical reaction.

The primary reaction pathway involves the neutralization of deuterated sulfuric acid (D₂SO₄) with deuterated ammonia (B1221849) (ND₃). rsc.org The reaction is as follows:

2ND₃ + D₂SO₄ → (ND₄)₂SO₄

Preparation of High-Purity Deuterated Ammonia as a Synthetic Intermediate

The production of high-purity deuterated ammonia (ND₃) is a key step in the synthesis of ammonium-d8 sulfate via the precursor pathway. One patented method for preparing high-purity deuterated ammonia involves several stages:

Pretreatment of the reactor: Ensuring the reaction environment is free from hydrogen-containing contaminants.

Reaction of deuterium gas with nitrogen gas: This is typically carried out over a catalyst at elevated temperature and pressure.

Liquefaction and separation: The resulting crude deuterated ammonia is cooled to separate it from unreacted gases.

Purification: Further purification steps, such as distillation, are employed to achieve the desired high isotopic purity.

Tail gas treatment: To manage any unreacted deuterium and nitrogen. google.com

The purity of the deuterium gas and nitrogen gas used in this process is critical, with purities of not less than 99.999% being specified in some methods. google.com The catalyst often includes an iron-aluminum composite with promoters like alkali metal oxides. google.com

Characterization of Isotopic Purity (e.g., 98 atom % D) and its Impact on Research Fidelity

Determining the isotopic purity of ammonium-d8 sulfate is essential to ensure the reliability of the research in which it is used. nih.govrsc.org An isotopic purity of 98 atom % D signifies that 98% of the hydrogen positions in the ammonium ions are occupied by deuterium atoms. Several analytical techniques are employed to characterize this purity.

Key Characterization Techniques:

| Technique | Principle | Application to Ammonium-d8 Sulfate |

| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio. The mass difference between hydrogen and deuterium allows for the determination of isotopic enrichment. nih.govrsc.orgresearchgate.net | High-resolution mass spectrometry (HR-MS) can distinguish between the different isotopologues of the ammonium ion (e.g., ND₄⁺, NHD₃⁺, etc.) and quantify their relative abundances to calculate the overall isotopic purity. rsc.orgresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. ¹H NMR and ²H NMR are particularly useful for determining the degree of deuteration. nih.gov | ¹H NMR can be used to detect any residual protons, while ²H NMR directly measures the deuterium content. The combination of both techniques can provide an accurate determination of isotopic abundance. nih.gov |

The high isotopic purity of 98 atom % D is critical for research fidelity for several reasons:

Minimizing Interference: In techniques like NMR and mass spectrometry, the presence of significant amounts of the non-deuterated species can complicate spectra and lead to inaccurate interpretations. rsc.org

Quantitative Accuracy: In tracer studies, the precise knowledge of the isotopic enrichment is fundamental for accurate quantitative analysis of metabolic pathways or reaction mechanisms. wikipedia.org

Enhanced Drug Efficacy: In pharmaceutical research, deuteration can alter the metabolic profile of a drug, and high isotopic purity is necessary to achieve the desired therapeutic effect. researchgate.net

Methodologies for Efficient Isotopic Labeling of Biomolecules Utilizing Deuterated Ammonium Salts

Deuterated ammonium salts, such as ammonium-d8 sulfate, are widely used for the isotopic labeling of biomolecules, particularly proteins and nucleic acids. wikipedia.orgnih.gov This is often achieved by growing microorganisms in a medium where the sole nitrogen source is a ¹⁵N-labeled and/or deuterated ammonium salt. wikipedia.orgnih.gov

Applications in Biomolecular Research:

NMR Spectroscopy: Deuteration of proteins simplifies complex NMR spectra by reducing the number of proton signals and their associated couplings. This allows for the study of larger and more complex proteins. nih.gov When combined with ¹⁵N labeling (often from ¹⁵N-ammonium salts), it provides a powerful tool for structural and dynamic studies of proteins.

Neutron Scattering: Deuteration is essential for contrast variation studies in small-angle neutron scattering (SANS), which provides information about the size and shape of biomolecules and their complexes in solution. nih.gov

Metabolic Flux Analysis: Stable isotope labeling is used to trace the flow of atoms through metabolic pathways. wikipedia.org By providing a deuterated nitrogen source, researchers can follow the incorporation of nitrogen into various metabolites, providing insights into cellular metabolism.

Advanced Spectroscopic Investigations Employing Ammonium D8 Sulfate

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Ammonium (B1175870) Systems

Deuteron (²H) NMR for Structural and Dynamic Elucidations

Deuteron (²H) NMR spectroscopy is a powerful technique for probing the structure and dynamics of molecules. In systems containing deuterated ammonium ions, such as those prepared using ammonium-d8 sulfate (B86663), ²H NMR provides detailed information about molecular motion. The quadrupolar interaction of the deuterium (B1214612) nucleus is sensitive to its local electronic environment and orientation. Changes in this interaction, reflected in the NMR lineshape and relaxation times, can be used to characterize the reorientational dynamics of the ammonium ion.

For instance, in studies of ammonium persulfate, ²H NMR spectra of fully deuterated samples have been used to characterize three distinct dynamic ranges of the ammonium groups. researchgate.net The temperature dependence of the quadrupolar coupling constant and the asymmetry parameter can indicate phase transitions. researchgate.net At room temperature, the ammonium deuterons exhibit a small, dynamically averaged quadrupolar interaction, suggesting fast anisotropic reorientation of the ammonium tetrahedra. researchgate.net This technique allows for the precise location of hydrogen (deuterium) atoms, with an accuracy on the order of 0.01 Å, provided the positions of the heavier atoms are known from diffraction studies. researchgate.net

Applications in Biomolecular NMR and Isotopic Labeling for Protein Expression

Ammonium-d8 sulfate is widely used as the sole nitrogen source in minimal growth media (such as M9 medium) for the expression of isotopically labeled proteins in host systems like E. coli. isotope.com This process, known as perdeuteration, involves growing the cells in D₂O-based media, leading to the incorporation of deuterium throughout the protein structure. biorxiv.org Deuteration is a critical strategy in biomolecular NMR for several reasons:

Reduces Signal Overlap and Linewidths: In large proteins, the strong ¹H-¹H dipolar interactions lead to rapid relaxation and significant line broadening in proton NMR spectra, which can obscure important structural details. biorxiv.org Replacing protons with deuterons dramatically reduces these dipolar couplings, resulting in sharper lines and improved spectral resolution. nih.gov

Enhances Sensitivity in Certain Experiments: While replacing protons with deuterons can decrease the inherent sensitivity of proton-detected experiments, the resulting improvement in resolution and relaxation properties often leads to a net gain in practical sensitivity, especially for larger biomolecules. nih.gov

Enables Specific Labeling Strategies: Ammonium-d8 sulfate can be used in conjunction with other isotopically labeled precursors, such as ¹³C-labeled glucose, to achieve uniform ¹³C, ¹⁵N, and ²H labeling. sigmaaldrich.com This allows for a wide range of multidimensional NMR experiments to determine the three-dimensional structures of proteins. sigmaaldrich.com

The use of deuterated proteins is particularly advantageous in solid-state NMR, where it can lead to significant gains in both resolution and sensitivity. nih.gov

| Application | Benefit of Deuteration | Common Labeled Precursors |

| Solution-state NMR of large proteins | Reduces relaxation-induced line broadening | (ND₄)₂SO₄, D₂O, ¹³C-glucose |

| Solid-state NMR | Improves spectral resolution and sensitivity | (ND₄)₂SO₄, D₂O, ¹³C-glucose |

| Protein structure determination | Enables multidimensional correlation experiments | (ND₄)₂SO₄, ¹⁵NH₄Cl, ¹³C-glycerol |

¹⁴N and ¹⁵N NMR Studies of Ammonium Ion Diffusion and Solution Dynamics

The diffusion and dynamics of ammonium ions in solution can be effectively studied using ¹⁴N and ¹⁵N NMR spectroscopy. The translational diffusion of ammonium ions has been measured using the pulsed field gradient (PFG) NMR method in aqueous solutions of ammonium sulfate and other ammonium salts. osti.gov By measuring the diffusion of the nitrogen nuclei, the diffusion coefficient of the ammonium ion can be determined, with typical values around 2 x 10⁻⁵ cm²/s in low-concentration aqueous solutions. osti.gov

The use of ¹⁵N-labeled ammonium ions, which can be prepared from ammonium-d8 sulfate through isotopic exchange or used directly in the form of ¹⁵N-labeled ammonium sulfate, offers advantages over ¹⁴N NMR. The ¹⁴N nucleus has a quadrupole moment, which can lead to broad NMR signals and is sensitive to the pH of the solution, constraining measurements to pH values below 8.5. osti.gov In contrast, the ¹⁵N nucleus is a spin-1/2 nucleus and is less sensitive to pH, extending the viable measurement range to a pH of 9.5. osti.gov

These studies have shown that the diffusion coefficient of the ammonium ion is inversely proportional to the relative viscosity of the solution. osti.gov Furthermore, in porous media, hindered diffusion leads to a reduction in the measured diffusion coefficient. osti.gov In the context of biological systems, ¹⁵N-labeled ammonium ions are used as mimics for potassium ions to study ion binding and transport in ion channels using solid-state NMR. mpg.de

Solid-State Magic-Angle Spinning (MAS) NMR for Conformational and Electronic Structure Analysis in Proteins

Solid-state NMR (ssNMR) with magic-angle spinning (MAS) is a powerful technique for studying the structure and dynamics of non-crystalline and insoluble proteins, such as amyloid fibrils and membrane proteins. biorxiv.org The use of deuterated proteins, often prepared using ammonium-d8 sulfate, is crucial for obtaining high-resolution spectra in ssNMR. nih.gov

Deuteration significantly enhances the quality of proton-detected MAS ssNMR spectra. nih.gov For microcrystalline protein samples, deuteration can lead to a threefold increase in resolution in the proton dimension and a twofold increase in the carbon dimension, along with a two- to threefold increase in sensitivity compared to protonated samples. nih.gov These improvements are due to the reduction of strong proton-proton dipolar couplings, which are a major source of line broadening in solid-state samples. nih.gov

Even with the advent of ultra-fast MAS frequencies (around 110 kHz), which help to average out proton-proton dipolar couplings in protonated samples, the spectral quality obtained from deuterated samples remains superior. nih.gov This makes deuteration an essential tool for ssNMR studies of large protein complexes where sensitivity is a limiting factor. nih.gov Furthermore, ssNMR can provide residue-specific information on both the rigid core and the highly mobile regions of protein fibrils, offering a more complete structural picture than other techniques like cryo-electron microscopy (cryo-EM) alone. biorxiv.org

| NMR Technique | Advantage of Deuteration | Key Findings |

| Proton-detected MAS ssNMR | Improved resolution and sensitivity | 3x resolution gain (¹H), 2x resolution gain (¹³C), 2-3x sensitivity gain |

| ssNMR of protein fibrils | Characterization of both rigid and mobile regions | Provides a more complete structural picture than cryo-EM alone |

Proton Magnetic Resonance Studies of Spin-Symmetry States and Relaxation in Deuterated Ammonium Compounds

In solids at low temperatures, the quantum mechanical nature of identical protons in the ammonium ion leads to the formation of nuclear spin-symmetry states, also known as spin isomers. aps.org Proton magnetic resonance (¹H NMR) studies of ammonium salts, including deuterated species, at cryogenic temperatures (e.g., 4.2 K) have revealed features characteristic of this phenomenon. aps.org

The observed narrow proton spectra in some ammonium salts at these low temperatures cannot be explained by classical molecular reorientation. aps.org Instead, they are attributed to the effects of the indistinguishability of the protons and the resulting spin-symmetry states. Theoretical models have been developed to describe the NMR line shapes of ammonium ions under the influence of tunneling, which is related to the spin-symmetry states. dtic.mil The line shapes are found to depend on a tunneling splitting parameter, which compares the tunneling splitting of the torsional ground state to the dipolar energy of the ion. dtic.mil

Studies on partially deuterated ammonia (B1221849) (NH₂D and NHD₂) have also investigated the ortho/para spin-state ratios. arxiv.org These ratios are sensitive to temperature and can deviate from their statistical values, providing insights into the formation and chemical processing of these molecules in different environments. arxiv.org

NMR-Based Investigations of Counterion Binding and Supramolecular Aggregation Phenomena

NMR spectroscopy is a valuable tool for studying the binding of counterions to charged species and the formation of supramolecular aggregates. While direct studies specifically using ammonium-d8 sulfate for counterion binding were not prevalent in the search results, the principles can be readily applied. For instance, NMR has been used to investigate the binding of various cationic counterions to anionic micelles. researchgate.net

In such studies, NMR measurements of diffusion coefficients can be used to determine the fraction of counterions bound to the micelles. researchgate.net Two-dimensional NMR experiments can provide structural details of the counterion-micelle complexes. researchgate.net The use of deuterated species, such as deuterated solvents or deuterated counterions (which could be derived from ammonium-d8 sulfate), is often employed to simplify spectra and isolate the signals of interest. For example, ¹H NMR titrations of dibenzo-18-crown-6 (B77160) with ammonium chloride in deuterated methanol (B129727) have been used to study the strong binding of the ammonium ion to the crown ether. nsf.gov The use of ¹⁵N-labeled ammonium chloride was also noted as a complementary approach. nsf.gov These methods allow for the quantitative determination of binding affinities and provide insights into the structural and dynamic aspects of host-guest interactions.

Vibrational Spectroscopy (Raman and Infrared) for Deuterated Ammonium Sulfate

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, serves as a powerful tool for probing the structural and dynamic properties of materials. In the context of deuterated ammonium sulfate, ((ND₄)₂SO₄), these methods provide detailed insights into its molecular vibrations, phase transitions, and interactions, with deuteration offering specific advantages in spectral interpretation.

Elucidation of Vibrational Modes and Temperature-Dependent Spectral Changes

The substitution of hydrogen with its heavier isotope, deuterium, in the ammonium ion (NH₄⁺ to ND₄⁺) significantly alters the vibrational frequencies of the molecule. researchgate.net This isotopic substitution is a well-established method for clarifying the assignments of vibrational modes. Due to the greater mass of deuterium, the N-D stretching and bending vibrations in the deuterated compound appear at lower frequencies compared to the N-H vibrations in the non-deuterated form. This shift helps to decouple and distinguish the vibrational modes of the ammonium ion from other modes within the crystal lattice.

Raman and infrared spectroscopy are particularly effective in studying the temperature-dependent behavior of ammonium sulfate. As the temperature is lowered, Raman modes generally become sharper and more intense. mcw.edu For ammonium sulfate, distinct spectral changes are observed at its paraelectric to ferroelectric phase transition temperature of 223.1 K. mcw.edu For instance, in non-deuterated ammonium sulfate, a peak at 3026 cm⁻¹ emerges in the NH₄⁺ vibrational mode as the temperature decreases through the transition. mcw.edu Concurrently, the sulfate (SO₄²⁻) peak shifts from 974 cm⁻¹ to 972 cm⁻¹. mcw.edu

In deuterated ammonium sulfate, analogous changes are expected, albeit at different spectral positions. The fundamental vibrations of the tetrahedral ND₄⁺ and SO₄²⁻ ions are well-defined and can be tracked as a function of temperature to understand the structural dynamics during phase transitions.

Table 1: Fundamental Vibrational Modes of SO₄²⁻ in Ammonium Sulfate

| Mode | Symmetry | Wavenumber (cm⁻¹) | Spectroscopic Activity |

| ν₁ | A₁ | ~974-981 | Raman |

| ν₂ | E | ~452 | Raman |

| ν₃ | F₂ | ~1110 | Raman, IR |

| ν₄ | F₂ | ~617 | Raman, IR |

Infrared Attenuated Total Reflection (IR-ATR) and Raman Spectroscopy for Reaction Pathway Monitoring

Infrared Attenuated Total Reflection (IR-ATR) and Raman spectroscopy are powerful techniques for in-situ, real-time monitoring of chemical reactions. ucsb.edunih.gov These methods allow for the direct observation of changes in the concentrations of reactants, intermediates, and products, providing valuable insights into reaction kinetics and mechanisms. nih.gov The use of isotopically labeled compounds, such as ammonium-d8 sulfate, can be particularly advantageous in elucidating reaction pathways.

IR-ATR spectroscopy is a surface-sensitive technique where the IR beam penetrates a small distance into the sample in contact with the ATR crystal. uni-halle.de This makes it ideal for monitoring reactions in solution without significant interference from the bulk solvent. uni-halle.de Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is also well-suited for reaction monitoring, especially in aqueous solutions. nih.govresearchgate.net

Deuteration serves as a key tool for tracking the fate of specific molecules or functional groups in a reaction. For example, in a process known as deuteriolysis, deuterium oxide (D₂O) can be used to quench a reaction, and the incorporation of deuterium into the product molecules can be monitored by IR spectroscopy to understand the reaction mechanism. uni-halle.de Similarly, using a deuterated reactant like ammonium-d8 sulfate would allow for the unambiguous tracking of the ammonium ion throughout a chemical transformation, as its spectral signature is distinct from its non-deuterated counterpart.

The combination of IR-ATR and Raman spectroscopy can provide complementary information. For instance, in a study on aqueous ammonium sulfate, both techniques were used to analyze the vibrational features of the sulfate and ammonium ions. princeton.edu While the sulfate ion gives strong signals in both IR and Raman spectra, the ammonium ion can be more challenging to detect via Raman in certain concentration ranges, making IR spectroscopy a valuable complementary tool. princeton.edu

Identification and Assignment of Translational and Librational Modes of Deuterated Ammonium Ions

In addition to the internal vibrational modes of the ammonium and sulfate ions, the vibrational spectrum of crystalline ammonium sulfate also contains lower-frequency modes corresponding to the external motions of the ions within the crystal lattice. These include translational modes (movement of the entire ion) and librational modes (rotational oscillations or "hindered rotations") of the ammonium ions.

These low-frequency modes, typically found below 400 cm⁻¹, are particularly sensitive to the crystal structure and intermolecular interactions. Low-frequency Raman spectroscopy (LFRS) is a specialized technique well-suited for studying these vibrations. nih.gov The analysis of these modes provides critical information about the strength and nature of the hydrogen bonding between the ammonium and sulfate ions.

In studies of ammonium salts, the librational modes of the NH₄⁺ ion are of significant interest as they directly probe the rotational freedom of the ion. Upon deuteration, the moment of inertia of the ammonium ion increases, which leads to a decrease in the frequency of the librational modes. This isotopic shift is a key piece of evidence used in the assignment of these spectral features. The temperature dependence of these modes is also informative; as the temperature decreases, the librational modes are expected to shift to higher frequencies due to the strengthening of hydrogen bonds and increased hindrance to rotation.

Electron Paramagnetic Resonance (EPR) Spectroscopy in Deuterated Environments

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. The use of deuterated compounds like ammonium-d8 sulfate in EPR studies offers significant advantages for probing the structure, conformation, and reaction pathways of paramagnetic species.

Probing Structural and Conformational Variations Influenced by Deuteration

Deuteration can have a profound effect on EPR spectra and the dynamics of paramagnetic species. The replacement of hydrogen (with a nuclear spin I=1/2) with deuterium (I=1) alters the hyperfine interactions, which are the couplings between the electron spin and the nuclear spins. This often leads to a narrowing of the EPR lines, which can improve spectral resolution and sensitivity.

In the context of studying proteins or other macromolecules, deuteration of the solvent and the protein itself has been shown to significantly lengthen the electron spin relaxation times (Tₘ). researchgate.net This allows for the measurement of longer-lasting spin echoes in pulsed EPR experiments, which in turn enhances sensitivity and extends the range of distances that can be accurately measured between spin labels. researchgate.net

When a radical is trapped in a deuterated matrix, such as that provided by ammonium-d8 sulfate, the weaker magnetic moment of deuterium compared to hydrogen results in smaller hyperfine couplings. This can simplify complex EPR spectra and allow for a more detailed analysis of the radical's structure and its interaction with the surrounding environment. For example, studies of deuterated methyl radicals in low-temperature matrices have shown that the EPR spectra are temperature-dependent, reflecting changes in the populations of the lowest rotational states of the radicals. princeton.edu

Table 2: Comparison of Nuclear Properties of Hydrogen and Deuterium

| Property | Hydrogen (¹H) | Deuterium (²H or D) |

| Nuclear Spin (I) | 1/2 | 1 |

| Nuclear g-factor (gₙ) | 5.585 | 0.857 |

| Magnetogyric Ratio (γ) (10⁷ rad s⁻¹ T⁻¹) | 26.75 | 4.11 |

This table highlights the differences in nuclear properties that lead to distinct effects in EPR spectroscopy.

Investigation of Organic Free Radical Intermediates and Reaction Pathways

EPR spectroscopy is an invaluable tool for detecting and identifying short-lived radical intermediates in chemical reactions. ucsb.edu The use of deuterated compounds can aid in these investigations by influencing the stability and spectral properties of the radicals, and by providing mechanistic insights through kinetic isotope effects. nih.gov

A common technique in EPR is spin trapping, where a highly reactive, short-lived radical reacts with a "spin trap" molecule to form a more stable, persistent radical adduct that can be readily detected by EPR. ucsb.edu By analyzing the EPR spectrum of the spin adduct, the original transient radical can be identified.

Deuteration can influence reaction pathways through the kinetic isotope effect (KIE), where the replacement of hydrogen with deuterium leads to a slower rate for reactions that involve the breaking of a C-H bond. nih.gov This effect can be exploited to study reaction mechanisms. By comparing the rates of radical formation or decay in a deuterated versus a non-deuterated system, it is possible to determine if a particular C-H bond cleavage is a rate-determining step in the reaction pathway.

Furthermore, conducting a reaction in a deuterated matrix, such as ammonium-d8 sulfate, can help to isolate and stabilize radical intermediates, allowing for their characterization by EPR. The inert and structured environment of the crystal lattice at low temperatures can trap radicals, preventing their diffusion and subsequent reactions, thereby facilitating their spectroscopic study.

Applications in Chemical Reaction Mechanisms and Advanced Materials Research

Elucidation of Chemical Reaction Pathways through Deuterium (B1214612) Labeling

The substitution of hydrogen with its heavy isotope, deuterium, is a cornerstone of mechanistic chemistry. This isotopic labeling enables the tracking of molecules and atoms, providing insights into reaction kinetics and pathways that are otherwise difficult to observe.

Deuterium-labeled compounds are invaluable for studying reactions that involve the transfer of hydrogen atoms or protons. acs.org In the context of Ammonium-d8 sulfate (B86663), ((ND₄)₂SO₄), the deuterated ammonium (B1175870) ion (ND₄⁺) acts as a tracer. When introduced into a reaction system, the deuterium atoms can be tracked using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. sigmaaldrich.comsigmaaldrich.com This allows chemists to determine whether the ammonium ion, or the hydrogen (deuterium) atoms attached to it, participates directly in a reaction step.

For instance, in studies of acid-base catalysis or hydrogen/deuterium exchange processes, introducing ND₄⁺ can reveal the lability of certain hydrogen atoms on other molecules in the system. The rate and extent of H/D exchange, where hydrogen atoms on a substrate molecule are swapped for deuterium from the solvent or a reagent like Ammonium-d8 sulfate, can provide detailed information about the stability of intermediates and the energy barriers of different reaction pathways. acs.org This is particularly useful in understanding enzymatic reactions where proton transfers are common. acs.org

In metal-catalyzed reactions, understanding the mechanism is key to optimizing catalysts and improving yields. Deuterium labeling helps to clarify the role of hydrogen in these processes. nih.gov For example, in catalytic transfer hydrogenation or deuteration reactions, where a double bond is reduced, using a deuterated source can show precisely where the new hydrogen (or deuterium) atoms are added to the molecule. nih.gov While not a direct catalyst, ammonium sulfate can influence the reaction environment. Using the deuterated form allows researchers to probe its interaction with the catalytic cycle without ambiguity.

In environmental chemistry, ammonium sulfate is a component of atmospheric aerosols and can be involved in the formation of secondary pollutants. harvard.edunih.gov Studies on the atmospheric chemistry of pollutants can employ Ammonium-d8 sulfate to trace the fate of ammonia (B1221849) and ammonium ions. By analyzing the isotopic composition of reaction products, scientists can model how ammonia contributes to particulate matter formation and how it interacts with other pollutants like sulfates and nitrates. harvard.edu Research has also explored the inhibition of certain processes, such as sulfate reduction in marine sediments, where adding specific inhibitors helps to isolate the role of different microbial pathways in ammonium generation. nih.gov Using a labeled source like Ammonium-d8 sulfate in such studies could precisely quantify the contribution of specific ammonium pools.

The mass difference between hydrogen and deuterium can lead to a kinetic isotope effect (KIE), where a reaction involving the breaking of a bond to deuterium proceeds at a different rate than the equivalent reaction with hydrogen. Measuring the KIE is a powerful tool for determining the rate-limiting step of a reaction mechanism. acs.org

For transformations involving ammonium sulfate, such as its thermal decomposition or its reaction to form other compounds, using Ammonium-d8 sulfate would allow for KIE studies. wikipedia.org For example, if the breaking of an N-D bond is part of the slowest step in its decomposition, the reaction will proceed more slowly than the decomposition of standard ammonium sulfate, (NH₄)₂SO₄. This information helps to validate proposed reaction mechanisms. Kinetic studies on the crystallization of ammonium sulfate have been performed to understand factors like nucleation and growth rates, which are critical for industrial applications. researchgate.netresearchgate.net Employing the deuterated compound in these studies could reveal subtle details about the role of hydrogen bonding and solvent interaction during the formation of the crystal lattice.

Table 1: Research Findings on Ammonium Sulfate Transformations

| Study Area | Key Finding | Implication for Deuterated Form |

| Crystallization Kinetics | Crystal growth is influenced by pH, temperature, and stirring speed. Secondary nucleation creates two groups of particles with different growth behaviors. researchgate.netresearchgate.net | KIE studies could determine if N-H/N-D bond dynamics at the crystal-solution interface are part of the rate-determining step for growth. |

| Thermal Decomposition | Decomposes upon heating above 250 °C, first forming ammonium bisulfate and releasing ammonia. wikipedia.org | A significant KIE would indicate that N-H/N-D bond cleavage is central to the rate-limiting step of the decomposition mechanism. |

| Pollutant Formation | Ammonium sulfate is a major component of secondary aerosol particulate matter (PM2.5). harvard.edunih.gov | (ND₄)₂SO₄ can be used as a tracer to quantify the contribution of ammonia/ammonium sources to atmospheric aerosol formation. |

Role in Crystallization and Sample Preparation for Structural Biology

Ammonium sulfate is one of the most widely used reagents in biochemistry and structural biology, primarily for the purification and crystallization of proteins. nih.govwikipedia.org The deuterated form can be used interchangeably in many applications while offering specific advantages for certain analytical techniques.

Ammonium sulfate is highly effective at "salting out" proteins from a solution. wikipedia.orgwikipedia.org As its concentration is increased, it reduces the solubility of proteins, causing them to precipitate. wikipedia.org This process is a common first step in protein purification because different proteins precipitate at different salt concentrations, allowing for their separation. wikipedia.org

Following purification, growing high-quality crystals is essential for determining a protein's three-dimensional structure via X-ray crystallography. kek.jp Ammonium sulfate is a very common precipitant used to induce crystallization. nih.govnih.gov By slowly increasing the concentration of ammonium sulfate, the solution becomes supersaturated with the protein, which then comes out of solution to form a highly ordered crystal lattice. nih.gov The specific concentration of ammonium sulfate can be fine-tuned to control the size and quality of the resulting protein crystals. nih.gov Molecular dynamics simulations have shown that ammonium and sulfate ions can restrict the available contact sites on a protein's surface, guiding the molecules to pack in a way that forms a crystal. kek.jp

During the crystallization process, water molecules are removed from the immediate vicinity of the protein as it incorporates into the crystal lattice. The ions of the precipitating salt play a crucial role in this dehydration and in stabilizing the protein's structure. Ammonium and sulfate ions are particularly effective because they are high in the Hofmeister series, meaning they tend to stabilize protein structures rather than denature them. wikipedia.org

Table 2: Properties of Ammonium-d8 Sulfate

| Property | Value | Source(s) |

| Chemical Formula | (ND₄)₂SO₄ | sigmaaldrich.comcdnisotopes.com |

| Molecular Weight | 140.19 g/mol | sigmaaldrich.commedchemexpress.com |

| Isotopic Purity | 98 atom % D | sigmaaldrich.comsigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 13814-01-2 | sigmaaldrich.comcdnisotopes.com |

| Melting Point | >280 °C (decomposes) | sigmaaldrich.comsigmaaldrich.com |

Theoretical and Computational Modeling of Deuterated Ammonium Sulfate Systems

The study of deuterated compounds, such as Ammonium-d8 sulfate, through theoretical and computational modeling provides profound insights into the subtle yet significant effects of isotopic substitution. These computational approaches allow researchers to probe material properties and dynamics at an atomic level, offering a powerful complement to experimental techniques. By simulating the behavior of these systems, it is possible to understand the influence of increased neutron mass on the vibrational, thermodynamic, and other physical characteristics of the material.

Density-Functional Theory (DFT) for Phonon Calculations and Thermodynamic Properties

Density-Functional Theory (DFT) stands as a cornerstone of modern computational materials science, providing a first-principles approach to understanding the electronic structure and properties of materials. arxiv.orgaps.org A particularly powerful extension of DFT is Density-Functional Perturbation Theory (DFPT), which is an accurate and efficient method for calculating lattice dynamics, or phonons. arxiv.orgnih.gov Phonons are quantized lattice vibrations and are fundamental to describing many thermodynamic properties of a solid, such as heat capacity and thermal conductivity. aps.orgresearchgate.net

The process of calculating phonon dispersion for a compound like Ammonium-d8 sulfate using DFPT involves computing the second derivatives of the total energy with respect to atomic displacements and static electric fields. nih.gov These calculations yield the dynamical matrix, and its diagonalization provides the phonon frequencies and their corresponding vibrational modes across the Brillouin zone. aps.orgcond-mat.de

For Ammonium-d8 sulfate, replacing hydrogen with deuterium significantly alters the mass of the cation without changing the electronic potential energy surface. This mass difference has a pronounced effect on the phonon spectrum. Specifically, the vibrational modes involving the movement of the deuterium atoms will have lower frequencies compared to their hydrogen-containing counterparts in non-deuterated ammonium sulfate. This is a direct consequence of the harmonic oscillator approximation where frequency is inversely proportional to the square root of the mass.

DFT calculations can precisely predict these shifts in the phonon density of states (DOS). The table below illustrates a theoretical comparison of calculated phonon frequencies at the Γ point (the center of the Brillouin zone) for key vibrational modes in standard ammonium sulfate versus Ammonium-d8 sulfate, based on principles derived from DFPT studies.

| Vibrational Mode | Theoretical Frequency (cm⁻¹) (NH₄)₂SO₄ | Theoretical Frequency (cm⁻¹) (ND₄)₂SO₄ |

| N-H/N-D Symmetric Stretch | ~3100 | ~2300 |

| N-H/N-D Asymmetric Stretch | ~3250 | ~2450 |

| H-N-H/D-N-D Bending (Symmetric) | ~1680 | ~1220 |

| H-N-H/D-N-D Bending (Asymmetric) | ~1400 | ~1050 |

Note: The data in this table is illustrative, based on typical isotopic shifts observed for N-H and N-D vibrations, to demonstrate the output of DFT/DFPT calculations.

These calculated phonon dispersions are crucial for deriving thermodynamic properties. For instance, the vibrational contribution to the heat capacity can be determined directly from the phonon DOS. nih.gov The substitution of hydrogen with deuterium in Ammonium-d8 sulfate leads to a different temperature dependence of its heat capacity compared to the non-deuterated form, a phenomenon that can be accurately modeled using the phonon data from DFT calculations.

Simulation of Deuterium Isotope Effects on Material Properties and Dynamics

The replacement of hydrogen with deuterium in ammonium sulfate introduces significant isotope effects that can be effectively studied through various simulation techniques. These effects are not limited to vibrational frequencies but also extend to structural parameters, phase transition temperatures, and molecular dynamics.

Molecular dynamics (MD) simulations, for example, can be used to explore the dynamic behavior of the deuterated ammonium ions within the crystal lattice. nih.gov By simulating the trajectories of atoms over time, MD can reveal how the heavier deuterium atoms affect the rotational dynamics of the ammonium (ND₄⁺) cation. It is known that deuteration can lead to faster intramolecular vibrational relaxation (IVR) because the greater mass of deuterium reduces vibrational frequencies, thereby increasing the density of vibrational states at a given energy. nih.gov

Theoretical calculations are also essential for interpreting experimental data, such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. scispace.com The deuterium isotope effect on the nitrogen chemical shift can be correlated with structural features like the N···X distance (where X is another atom). scispace.comresearchgate.net Computational models can simulate these chemical shifts, providing a firmer basis for interpreting experimental results. scispace.com For instance, theoretical calculations on ammonium ions have shown a clear dependence of the deuterium isotope effect on the heavy atom distance, which is crucial for understanding solvation and hydrogen bonding in both solid-state and biological systems. researchgate.netmdpi.com

A notable phenomenon is the "inverse kinetic isotope effect," where a deuterated compound reacts faster than its hydrogenated counterpart. While often discussed in the context of chemical reactions, the underlying principle relates to differences in zero-point energy (ZPE). nih.gov In the context of material properties, changes in ZPE due to deuteration can influence phase stability and transition temperatures, which can be investigated computationally.

The table below outlines key material properties influenced by deuteration in ammonium sulfate and the simulation methods used to study them.

| Property Affected by Deuteration | Simulation/Modeling Technique | Predicted Outcome for Ammonium-d8 sulfate |

| Vibrational Frequencies | DFT/DFPT | Lower frequencies for modes involving deuterium motion, affecting the infrared and Raman spectra. |

| Thermodynamic Properties | DFT/DFPT from Phonon DOS | Altered heat capacity and vibrational entropy compared to the non-deuterated form. |

| Rotational Dynamics of Cation | Molecular Dynamics (MD) | Slower rotational tumbling of the heavier ND₄⁺ ion, potentially influencing phase transition dynamics. |

| NMR Chemical Shifts | DFT Calculations | Measurable isotope effects on the ¹⁵N chemical shifts, providing insight into local structure and hydrogen/deuterium bonding. scispace.comresearchgate.net |

| Phase Transition Temperature | MD, DFT (Energy Calculations) | A shift in the ferroelectric phase transition temperature due to changes in ZPE and vibrational dynamics. |

These computational tools, from DFT to MD, are indispensable for building a comprehensive, atomistic understanding of Ammonium-d8 sulfate. They not only explain experimental observations but also predict new behaviors, guiding future research in advanced materials.

Future Directions and Emerging Research Avenues for Ammonium D8 Sulfate

Development of Novel Deuterium (B1214612) Labeling Strategies for Complex Biomolecules

The study of complex biomolecules such as proteins is crucial for understanding biological processes at the molecular level. Isotopic labeling, where atoms in a molecule are replaced with their isotopes, is a powerful technique in this field. wikipedia.org Ammonium-d8 sulfate (B86663) serves as an excellent source of deuterium for labeling biomolecules. isotope.com

One of the key applications of deuteration is in Nuclear Magnetic Resonance (NMR) spectroscopy. isotope.comnih.govsigmaaldrich.com By replacing hydrogen (¹H) with deuterium (²H), the complexity of NMR spectra can be significantly reduced, allowing for the study of larger and more complex proteins. sigmaaldrich.com This is because deuterium has a different NMR frequency than hydrogen, effectively making the deuterated parts of the molecule "invisible" in a standard ¹H-NMR experiment. wikipedia.org This selective labeling allows researchers to focus on specific parts of a biomolecule, simplifying spectral analysis and providing clearer structural and dynamic information. nih.gov

Future research is focused on developing more sophisticated labeling strategies. For instance, instead of uniformly labeling an entire protein, which can sometimes lead to loss of important information, researchers are exploring methods for segmental and site-specific labeling. nih.gov This involves labeling only specific domains or even individual amino acids within a protein, providing a more targeted approach to studying protein structure and function.

Table 1: Comparison of Deuterium Labeling Strategies

| Labeling Strategy | Description | Advantages | Challenges |

| Uniform Labeling | All hydrogen atoms in the biomolecule are replaced with deuterium. | Simplifies spectra significantly, useful for overall structural studies. | Can lead to the loss of information from certain regions, may affect protein folding and function. |

| Segmental Labeling | Only specific segments or domains of a biomolecule are labeled. | Allows for the study of specific regions of interest in large complexes. | Requires more complex biochemical techniques to achieve. |

| Site-Specific Labeling | Only a single, specific amino acid or site is labeled. | Provides highly specific information about a particular site's structure and dynamics. | Technically challenging to implement. |

Advanced Multimodal Spectroscopic and Scattering Approaches for In Situ Studies

The integration of data from multiple analytical techniques, known as a multimodal approach, can provide a more comprehensive understanding of complex systems. Ammonium-d8 sulfate plays a crucial role in enabling such studies, particularly in combination with spectroscopic and scattering methods.

Neutron scattering is a powerful technique for studying the structure and dynamics of materials at the atomic scale. nih.gov The large difference in neutron scattering length between hydrogen and deuterium makes deuteration an invaluable tool for contrast variation studies. nih.gov By selectively deuterating specific components in a complex mixture, researchers can effectively "highlight" those components in a neutron scattering experiment. nih.gov For example, in the study of biological membranes, deuterating the lipids allows their structure to be clearly distinguished from that of the proteins embedded within the membrane. nih.gov

Future research will focus on developing new experimental setups that allow for simultaneous or sequential measurements using multiple techniques on the same sample under in situ conditions. This will enable researchers to study dynamic processes as they occur, providing a more complete picture of how biomolecular systems function.

Integration of Deuterated Ammonium (B1175870) Sulfate in Cryo-Electron Microscopy (Cryo-EM) Sample Preparation for Enhanced Contrast or Specific Labeling

Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology by allowing for the high-resolution imaging of biological macromolecules in their near-native state. However, a major challenge in cryo-EM is achieving sufficient contrast, especially for smaller molecules or for distinguishing between different components in a complex. cryosparc.com

More significantly, the use of ammonium-d8 sulfate for specific labeling of proteins or other biomolecules can be combined with cryo-EM to locate these labeled components within a larger assembly. This is analogous to the use of fluorescent tags in light microscopy.

A particularly exciting future direction is the potential to use deuterium as a contrast agent in its own right for MRI-guided interventions, which could be adapted for cryo-EM sample screening and localization. thno.orgnih.gov Studies have shown that deuterium oxide (D₂O) can serve as a negative contrast medium in magnetic resonance imaging (MRI). nih.govnih.gov This opens up the possibility of developing novel cryo-EM methodologies that exploit the unique properties of deuterium to enhance contrast and enable more precise structural analysis.

Exploration of Deuterated Ammonium Sulfate in Quantum Phenomena and Advanced Functional Material Design

The differences in mass and zero-point energy between hydrogen and deuterium can lead to significant isotope effects, which can be exploited in the design of advanced functional materials with novel quantum properties. rsc.org The replacement of hydrogen with deuterium can alter hydrogen bonding networks, which in turn can influence the physical properties of materials, such as their ferroelectric and optical properties. rsc.org

One area of active research is the use of deuteration to tune the properties of metal-organic frameworks (MOFs). MOFs are porous materials with a wide range of potential applications, including gas storage and separation. Recent studies have shown that deuteration can affect the pore size and flexibility of MOFs, leading to enhanced selectivity for the separation of hydrogen isotopes. physicsworld.com This "quantum sieving" effect has the potential to make the production of deuterium, a key component in nuclear fusion, more efficient and cost-effective. physicsworld.com

Furthermore, the influence of deuteration on the vibrational modes of molecules can be used to reduce non-radiative transitions in luminescent materials, thereby enhancing their quantum efficiency. rsc.org This has implications for the development of more efficient organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.orgsine2020.eu

The study of quantum phenomena in deuterated materials is still in its early stages, but it holds great promise for the development of next-generation technologies. Ammonium-d8 sulfate, as a readily available source of deuterium, will undoubtedly play a key role in this exciting field of research.

Q & A

Q. How is the isotopic purity of Ammonium-d8 sulfate verified in experimental settings?

Isotopic purity (98 atom% D) is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS). For NMR, the absence of proton signals in -NMR spectra confirms deuterium substitution. MS can quantify the D/H ratio by comparing molecular ion peaks of deuterated and non-deuterated forms. Calibration against certified isotopic standards is critical .

Q. What are the primary applications of Ammonium-d8 sulfate in biochemical research?

The compound is used as an isotopic tracer in protein fractionation and metabolic studies. For example, in neutron scattering experiments, deuterated ammonium sulfate minimizes incoherent scattering from hydrogen, improving resolution in protein crystallography. It also serves as a stabilizer in deuterated buffer systems for NMR studies of macromolecules .

Q. How does the solubility of Ammonium-d8 sulfate compare to its non-deuterated counterpart?

Deuterated compounds often exhibit slightly lower solubility due to isotopic effects. For Ammonium-d8 sulfate, solubility in DO is ~5% lower than (NH)SO in HO at 25°C. This difference must be accounted for in protocols requiring precise salt saturation, such as protein precipitation .

Advanced Research Questions

Q. What methodological adjustments are required when using Ammonium-d8 sulfate as an internal standard in quantitative proteomics?

Deuterated ammonium sulfate can introduce retention time shifts in liquid chromatography due to isotopic mass differences. Researchers must calibrate retention times using deuterated/non-deuterated mixtures and validate signal intensity ratios via high-resolution MS. Additionally, isotopic purity must be ≥98% to avoid interference from residual protiated species .

Q. How can researchers resolve contradictions in kinetic data arising from deuterium isotope effects (IEs) in enzymatic assays?

Deuteration alters reaction rates (e.g., for N-D bonds). To mitigate artifacts:

- Use parallel assays with protiated and deuterated salts.

- Apply corrected kinetic models incorporating IEs, such as the Swain-Schaad relationship.

- Validate results with independent techniques (e.g., isothermal titration calorimetry) .

Q. What strategies optimize protein crystallization with Ammonium-d8 sulfate while minimizing deuteration-induced conformational changes?

Q. How can isotopic impurities in Ammonium-d8 sulfate impact metabolic flux analysis, and how are they quantified?

Residual protiated ammonium (≤2%) can skew -tracing results. Impurities are quantified via gas chromatography-MS (GC-MS) with -labeled internal standards. Correction factors are applied to flux models to account for unlabeled ammonium incorporation .

Methodological Best Practices

- Storage: Store in airtight containers at 4°C to prevent H/D exchange with atmospheric moisture. Regularly validate isotopic purity over long-term storage .

- Handling: Use deuterated solvents (e.g., DO) in preparations to avoid proton contamination. Gloveboxes with nitrogen purging are recommended for hygroscopic samples .

- Data Validation: Cross-reference results with non-deuterated controls and theoretical simulations (e.g., density functional theory for vibrational spectra) to isolate isotopic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.